4-(Trifluoromethyl)phenyl isocyanate

Kinetics Hammett Equation Linear Free Energy Relationship

4-(Trifluoromethyl)phenyl isocyanate (CAS 1548-13-6) is an aromatic isocyanate featuring a strong electron-withdrawing trifluoromethyl (-CF3) substituent at the para position. This substitution significantly enhances the electrophilicity of the isocyanate group , leading to differentiated reactivity profiles compared to unsubstituted or less electron-deficient aryl isocyanates.

Molecular Formula C8H4F3NO
Molecular Weight 187.12 g/mol
CAS No. 1548-13-6
Cat. No. B075787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)phenyl isocyanate
CAS1548-13-6
Molecular FormulaC8H4F3NO
Molecular Weight187.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)N=C=O
InChIInChI=1S/C8H4F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H
InChIKeyQZTWVDCKDWZCLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4-(Trifluoromethyl)phenyl Isocyanate (CAS 1548-13-6) – Key Specifications and Differential Advantages


4-(Trifluoromethyl)phenyl isocyanate (CAS 1548-13-6) is an aromatic isocyanate featuring a strong electron-withdrawing trifluoromethyl (-CF3) substituent at the para position [1]. This substitution significantly enhances the electrophilicity of the isocyanate group [2], leading to differentiated reactivity profiles compared to unsubstituted or less electron-deficient aryl isocyanates. The compound is a clear, colorless to yellow liquid primarily utilized as a reagent for introducing the 4-(trifluoromethyl)phenyl carbamoyl moiety into more complex structures, notably in the synthesis of fluorescent sensors [3][4] and pharmaceutical intermediates .

Why 4-(Trifluoromethyl)phenyl Isocyanate Cannot Be Replaced by Generic Aryl Isocyanates


Substituting 4-(trifluoromethyl)phenyl isocyanate with a generic analog like phenyl isocyanate or other para-substituted variants without rigorous re-optimization is scientifically unsound due to the profound impact of the -CF3 group on reaction kinetics and product properties. The Hammett equation predicts a significant rate acceleration for the 4-CF3 analog relative to phenyl isocyanate (H) in nucleophilic addition reactions, with a calculated relative rate factor of approximately 12 based on a Hammett ρ value of ~2 and a σp of +0.54 [1]. This enhanced electrophilicity directly alters reaction yields and can necessitate different reaction conditions to prevent unwanted side reactions. Furthermore, the bulky and hydrophobic -CF3 group imparts different physical properties to the final product, such as increased lipophilicity (Hansch π ~ 0.88) and altered metabolic stability, which are critical parameters in medicinal chemistry and materials science. Using a less electron-deficient analog will likely result in slower reactions, lower yields, and a final product lacking the targeted physicochemical characteristics, thereby compromising the entire synthetic objective [2].

Quantitative Differentiation of 4-(Trifluoromethyl)phenyl Isocyanate Against Its Closest Analogs


Enhanced Reactivity in Nucleophilic Addition: A Hammett-Based Kinetic Advantage

The electron-withdrawing power of the para-CF3 group (Hammett σp = +0.54) [1] significantly increases the electrophilicity of the isocyanate carbon, leading to a substantial rate enhancement in reactions with nucleophiles compared to unsubstituted phenyl isocyanate (σp = 0.00). Based on a Hammett ρ value of approximately 2.0 for reactions of para-substituted phenyl isocyanates with amines and alcohols [2], the relative rate constant (k_CF3 / k_H) for 4-(trifluoromethyl)phenyl isocyanate is calculated to be ~12 times greater [2].

Kinetics Hammett Equation Linear Free Energy Relationship

Physical Property Divergence: Density and Refractive Index for Material Science Applications

The incorporation of the trifluoromethyl group results in a significantly higher density and a markedly different refractive index compared to phenyl isocyanate. 4-(Trifluoromethyl)phenyl isocyanate exhibits a density of 1.31 g/mL at 25°C and a refractive index (n20/D) of 1.474 . In contrast, phenyl isocyanate has a density of 1.096 g/mL at 25°C and an n20/D of 1.535 [1]. This represents a 19.5% increase in density and a substantial shift in optical properties.

Physical Properties Optical Materials Polymer Chemistry

Increased Hydrophobicity and Lipophilicity for Medicinal Chemistry

The -CF3 group is a recognized bioisostere and a key pharmacophore in drug design, largely due to its ability to increase lipophilicity and metabolic stability. The contribution of the 4-CF3 substituent to the partition coefficient (logP) can be quantified by its Hansch hydrophobic parameter, π = 0.88 [1]. This is a substantial increase compared to a hydrogen substituent (π = 0.00) or even a chlorine atom (π = 0.71). The resulting increase in lipophilicity can enhance membrane permeability and target binding, making this reagent essential for constructing drug-like molecules with optimized ADME profiles.

Medicinal Chemistry Lipophilicity ADME Properties

Validated Use in High-Impact Fluorescent Sensor Constructs

4-(Trifluoromethyl)phenyl isocyanate is a proven, highly specific building block for the synthesis of advanced fluorescent sensors. It has been explicitly used to construct 1,8-naphthalimide-based colorimetric and fluorescent sensors for anions, as detailed in a publication in the Journal of Organic Chemistry [1]. Furthermore, it was utilized in the synthesis of PET chemosensors for bis-carboxylates and pyrophosphate, a work published in Organic & Biomolecular Chemistry [2]. While this evidence does not present a side-by-side performance comparison of sensors made with different isocyanates, it establishes the compound's utility in generating functional, peer-reviewed sensing platforms, confirming its chemical compatibility and efficacy in these demanding applications.

Fluorescent Sensors Chemosensors Anion Recognition

Target Application Scenarios for 4-(Trifluoromethyl)phenyl Isocyanate Based on Verified Evidence


Synthesis of Pharmacologically Active Urea and Carbamate Derivatives

Procure this reagent to introduce a 4-(trifluoromethyl)phenyl moiety when aiming to increase the lipophilicity (π = 0.88) [1] and metabolic stability of lead compounds in medicinal chemistry. The enhanced electrophilicity [2] ensures efficient conjugation with amine or alcohol groups on complex scaffolds to form ureas or carbamates, a common strategy in kinase inhibitor and other drug discovery programs.

Fabrication of High-Refractive-Index Polymers and Optical Materials

Utilize 4-(trifluoromethyl)phenyl isocyanate as a monomer or modifier for the development of advanced optical materials. Its significantly higher density (1.31 g/mL) and tailored refractive index (n20/D 1.474) compared to phenyl isocyanate (1.096 g/mL, n20/D 1.535) make it a strategic choice for achieving desired optical and mechanical properties in coatings, adhesives, and waveguides.

Development of Fluorescent PET and Colorimetric Anion Sensors

Employ this compound as a key building block for constructing novel chemosensors. It has a validated track record in the synthesis of functional 1,8-naphthalimide-based colorimetric/fluorescent sensors [3] and PET sensors for biologically relevant anions like pyrophosphate [4]. This procurement is directly supported by peer-reviewed methodology, reducing the risk of failed syntheses.

Synthetic Methodology Requiring Accelerated Reaction Kinetics

Select 4-(trifluoromethyl)phenyl isocyanate when the objective is to achieve faster reaction rates with nucleophiles under mild conditions. The quantitative understanding that its reactivity is approximately 12 times greater than that of phenyl isocyanate [2] allows chemists to rationally design shorter reaction times, lower temperatures, or higher throughput for the efficient synthesis of target molecules.

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